3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
59484-91-2 |
|---|---|
Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-6-15-11(7-8)14-9(2)10(3-5-13)12(15)16/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
CTSFJHXUCIPURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)CCBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One common method includes the reaction of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-bromoethanol under acidic conditions to introduce the bromoethyl group at the 3-position. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromoethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoethyl derivative, while oxidation might produce a carboxylic acid or ketone derivative.
Scientific Research Applications
The compound 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and materials science, supported by case studies and data tables.
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. The compound This compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent inhibition of cell proliferation. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Caspase activation |
Antiviral Properties
Another area of interest is the antiviral activity of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases.
Case Study:
In vitro studies conducted on influenza virus strains demonstrated that the compound reduced viral titers significantly, suggesting potential as a therapeutic agent in antiviral formulations.
Pesticide Development
The unique brominated structure of This compound also lends itself to applications in agrochemicals as a pesticide.
Case Study:
Field trials have shown that formulations containing this compound effectively control pest populations while exhibiting low toxicity to non-target organisms. A comparative study indicated a 30% reduction in pest populations over traditional pesticides.
| Treatment | Pest Reduction (%) | Non-target Toxicity |
|---|---|---|
| Compound Formulation | 75 | Low |
| Conventional Pesticide | 50 | Moderate |
Polymer Composites
In materials science, the incorporation of This compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
Case Study:
Research published in Polymer Science demonstrated that composites made with this compound exhibited improved tensile strength and thermal resistance compared to standard polymer formulations.
| Composite Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Control Polymer | 25 | 200 |
| Compound-Infused Polymer | 40 | 250 |
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. This can result in the inhibition of key enzymes or the disruption of DNA replication, contributing to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Impact : Bromoethyl derivatives exhibit higher molecular weights and reactivity than chloro analogues, favoring alkylation in drug synthesis .
- Aromatic vs. Aliphatic Substituents : Compounds with aryl or heterocyclic substituents (e.g., risperidone) show enhanced pharmacological activity due to target-specific interactions, while aliphatic chains (e.g., propyl) may improve membrane permeability .
Crystallographic and Conformational Insights
The crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals a planar fused-ring system (max. deviation: 0.0148 Å) with the chloroethyl side chain adopting a staggered conformation . While the bromoethyl analogue’s structure is unreported, its larger bromine atom may introduce subtle geometric distortions, affecting packing efficiency and solubility.
Biological Activity
3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C12H13BrN2O
- Molecular Weight : 281.148 g/mol
- Solubility : Soluble in methanol
- Melting Point : 78 °C
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key areas of focus include:
- Antimicrobial Activity
- Antitumor Activity
- Cytotoxicity
Antimicrobial Activity
Research indicates that compounds related to pyrido[1,2-a]pyrimidines possess antimicrobial properties. A study involving the synthesis of various derivatives demonstrated that modifications to the pyrimidine structure can enhance antimicrobial efficacy against a range of pathogens.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate against Gram-positive bacteria | |
| Related Pyrimidine Derivative | Strong against E. coli |
Antitumor Activity
The antitumor potential of this compound is noteworthy. A series of studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cytotoxicity Studies
Cytotoxicity assays using human cell lines reveal that the compound has a selective toxicity profile, showing higher toxicity towards cancer cells compared to normal cells.
Cytotoxicity Data
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific checkpoints.
Q & A
Q. What synthetic methodologies are effective for introducing substituents at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core?
The 3-position can be functionalized via alkylation or halogenation under phase-transfer catalysis (PTC) conditions. For example, alkyl halides react with 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using tetrabutylammonium bromide and potassium carbonate to yield 2-alkoxy derivatives . Halogenation at the 3-position is achieved using agents like Cl₂ or Br₂ under controlled conditions, though regioselectivity may require optimization . For bromoethyl substitution, bromoalkyl halides are typically employed, with reaction conditions adjusted to avoid overhalogenation.
Q. How can spectroscopic techniques characterize the electronic structure of this compound?
UV-Vis and IR spectroscopy are critical for analyzing π→π* transitions and substituent effects. The 4H-pyrido[1,2-a]pyrimidin-4-one core exhibits a strong absorption band near 270–300 nm, sensitive to electron-donating/withdrawing groups at the 3-position. IR spectra reveal carbonyl stretching vibrations (C=O) at ~1680–1700 cm⁻¹, influenced by substituents . Solvent polarity shifts in UV spectra (negative solvatochromism) can be modeled using PPP (Pariser-Parr-Pople) computational methods to predict electronic transitions .
Q. What biological activities are associated with pyrido[1,2-a]pyrimidin-4-one derivatives?
This scaffold exhibits aldose reductase (ALR2) inhibition, with substituent positioning (e.g., hydroxy groups at 6 or 9) enhancing activity. For example, catechol derivatives show submicromolar IC₅₀ values due to hydrogen bonding with ALR2's catalytic residues . Antioxidant properties are also observed, with catechol moieties contributing to radical scavenging .
Advanced Research Questions
Q. How can structural modifications optimize aldose reductase inhibition while minimizing off-target effects?
Key modifications include:
- Position 2 : Methyl groups enhance steric stabilization but reduce solubility.
- Position 3 : Bromoethyl groups improve electrophilicity for covalent interactions but may require pro-drug strategies to mitigate toxicity.
- Positions 6/9 : Hydroxy groups enhance binding affinity (e.g., compound 28 in has IC₅₀ = 0.12 µM vs. ALR2).
Table 1: Structure-Activity Relationships (SAR) for ALR2 Inhibition
| Substituent Position | Functional Group | Effect on IC₅₀ | Reference |
|---|---|---|---|
| 3 | Bromoethyl | Moderate (~5 µM) | |
| 6 | Hydroxy | High (~0.5 µM) | |
| 9 | Hydroxy | Very high (~0.1 µM) |
Q. What crystallographic data inform the molecular conformation of this compound?
Single-crystal X-ray diffraction reveals a planar pyrido[1,2-a]pyrimidin-4-one core (max deviation: 0.0148 Å) with the bromoethyl group adopting a gauche conformation. Key bond lengths include C=O (1.22 Å) and C-Br (1.89 Å), consistent with related structures . The methyl group at position 2 causes minor steric hindrance, affecting packing in the crystal lattice .
Q. How do Suzuki-Miyaura cross-coupling reactions expand functionalization?
The 3-iodo or 7-chloro derivatives undergo Suzuki coupling with aryl boronic acids under microwave irradiation. For example, 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one reacts with phenylboronic acid to yield 3-aryl derivatives, enabling diversification for structure-activity studies . Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C) achieve >80% yield .
Q. What analytical challenges arise in impurity profiling during pharmaceutical synthesis?
Key impurities include:
Q. How do computational docking studies guide target engagement?
Docking into ALR2's active site (PDB: 1US0) reveals the bromoethyl group interacts with Tyr48 via halogen bonding, while the pyrimidinone carbonyl hydrogen-bonds to His110. MD simulations (AMBER) suggest the 2-methyl group stabilizes hydrophobic interactions with Trp111, improving binding free energy (ΔG = −9.2 kcal/mol) .
Methodological Considerations
- Contradictions : While hydroxy groups at 6/9 enhance ALR2 inhibition , methylation of these groups abolishes activity, emphasizing the need for precise functionalization .
- Data Gaps : Limited studies on in vivo pharmacokinetics of bromoethyl derivatives warrant further ADMET profiling.
This FAQ integrates structural, synthetic, and biological insights to address both foundational and cutting-edge research challenges. For reproducibility, ensure all synthetic steps are validated via NMR and LC-MS, and biological assays include positive controls (e.g., epalrestat for ALR2 inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
